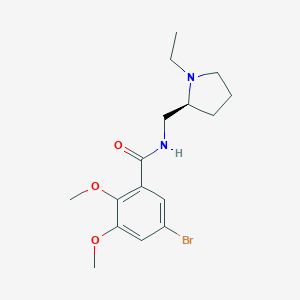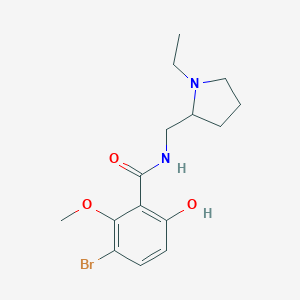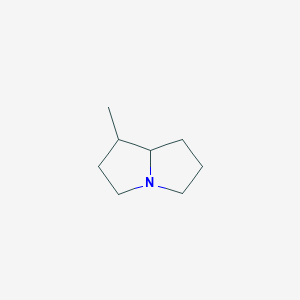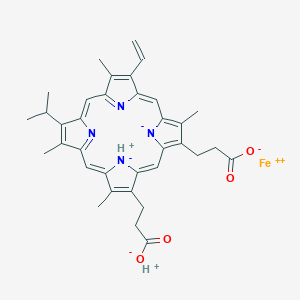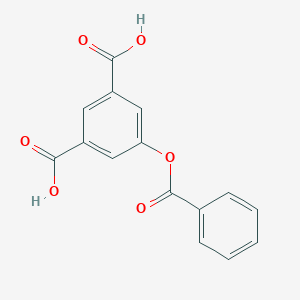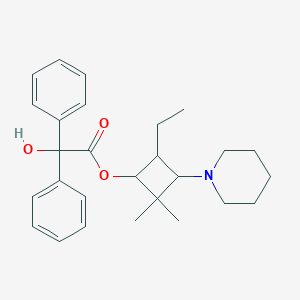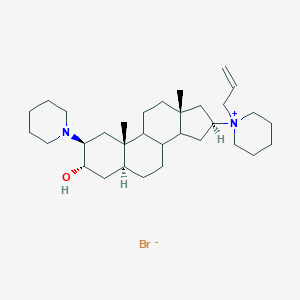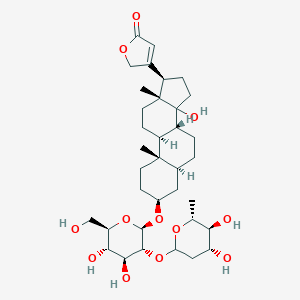
Uzarigenin-glucoside-canaroside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uzarigenin-glucoside-canaroside is a natural compound found in the roots of the plant Uvaria grandiflora. This compound has gained attention in the scientific community due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Uzarigenin-glucoside-canaroside (UGC) is a steroid glycoside initially identified in ISOPLEXIS CHALCANTHA. A pharmacological study of UGC compared its effects with digoxin, a standard cardiac glycoside. The research found that UGC demonstrated similar pharmacological activity to digoxin but had a lesser emetic (vomiting) action. This study evaluated the effects of UGC on the isolated auricle of rabbits, urinary excretion in rats, isolated jejunum of rabbits, and its emetic effect in pigeons, alongside its impact on Rb+ uptake by erythrocytes (Navarro et al., 1985).
Phytochemistry and Isolation
Another study focused on the phytochemical aspects of Isoplexis chalcantha, from which UGC is derived. This research identified various monoglycosides, including uzarigenin-3β-O-canaroside, among others, isolated from the plant. The study presented detailed spectroscopic data (IR, 1 H-NMR, 13 C-NMR, and MS) of these compounds, contributing to the understanding of their chemical structure and potential applications (Trujillo et al., 1990).
Other Glycosides in ISOPLEXIS CHALCANTHA
Further research into ISOPLEXIS CHALCANTHA revealed the presence of three cardioactive glycosides, including uzarigenin-canarobioside and uzarigenin-digilanidobioside, along with uzarigenin-digitoxoside. This study also identified other compounds like flavones and salidroside in the plant, suggesting a range of bioactive compounds that could have various pharmacological applications (González et al., 1985).
Bioactive Metabolites in Other Plants
Studies have also explored the presence of uzarigenin-related compounds in other plants. For instance, the aerial parts of Pergularia tomentosa L. yielded cardenolides like uzarigenin, indicating the widespread occurrence of this glycoside in various plant species. Such research expands the understanding of the distribution and potential applications of uzarigenin and its derivatives in different botanical contexts (Gohar et al., 2000).
Propiedades
Número CAS |
100857-42-9 |
|---|---|
Nombre del producto |
Uzarigenin-glucoside-canaroside |
Fórmula molecular |
C35H54O12 |
Peso molecular |
666.8 g/mol |
Nombre IUPAC |
3-[(3S,5S,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-3-[(4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O12/c1-17-28(39)24(37)14-27(44-17)47-31-30(41)29(40)25(15-36)46-32(31)45-20-6-9-33(2)19(13-20)4-5-23-22(33)7-10-34(3)21(8-11-35(23,34)42)18-12-26(38)43-16-18/h12,17,19-25,27-32,36-37,39-42H,4-11,13-16H2,1-3H3/t17-,19+,20+,21-,22+,23-,24-,25-,27?,28-,29-,30+,31-,32-,33+,34-,35?/m1/s1 |
Clave InChI |
DZIKSWKAPREDIH-WDTGYIAMSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H](CC(O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@]4([C@H](C3)CC[C@@H]5[C@@H]4CC[C@]6(C5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O |
Sinónimos |
UGGC uzarigenin-glucoside-canaroside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



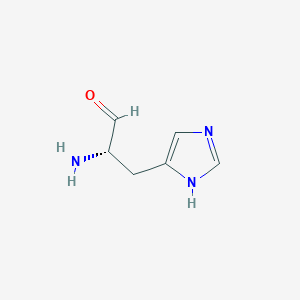
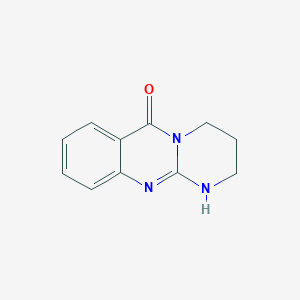
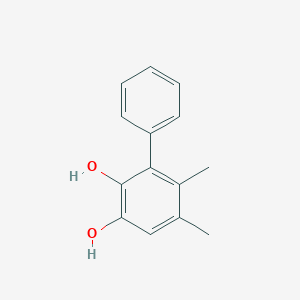
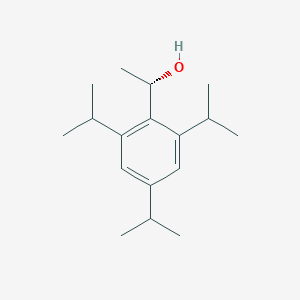
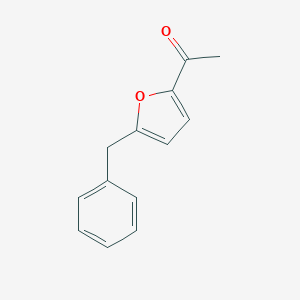
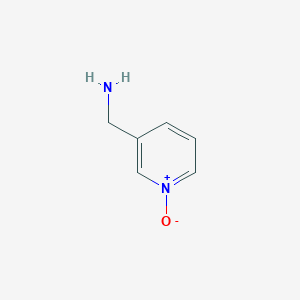
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)
